molecular formula C7H5ClO2<br>ClC6H4COOH<br>C7H5ClO2 B3415233 4-Chloro(~13~C_6_)benzoic acid CAS No. 1173019-28-7

4-Chloro(~13~C_6_)benzoic acid

Cat. No.: B3415233
CAS No.: 1173019-28-7
M. Wt: 156.56 g/mol
InChI Key: XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Description

4-Chloro(~13~C_6_)benzoic acid is a chlorinated derivative of benzoic acid, where the chlorine atom is positioned at the para (4) position on the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro(~13~C_6_)benzoic acid can be synthesized through the oxidation of 4-chlorotoluene. The process involves adding potassium permanganate solution to a mixture of 4-chlorotoluene and water, followed by refluxing the mixture under stirring for several hours. The reaction mixture is then acidified with hydrochloric acid to precipitate the product, which is filtered and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro(~13~C_6_)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-hydroxybenzoic acid when hydroxide is the nucleophile.

    Oxidation: Products include various oxidized derivatives of benzoic acid.

    Reduction: Products include 4-chlorobenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-chloro(~13~C_6_)benzoic acid involves its interaction with various molecular targets and pathways. For example, it can act as a ligand in coordination complexes, influencing the reactivity and properties of the metal center. In biological systems, it can be metabolized by specific enzymes, leading to its degradation and the formation of other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzoic acid
  • 4-Fluorobenzoic acid
  • 4-Nitrobenzoic acid
  • 3-Chlorobenzoic acid

Uniqueness

4-Chloro(~13~C_6_)benzoic acid is unique due to the presence of the chlorine atom at the para position, which significantly influences its reactivity and properties compared to other halogenated benzoic acids. This positioning allows for specific interactions in substitution and coupling reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGYUZYPHTUJZ-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678655
Record name 4-Chloro(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-28-7
Record name 4-Chloro(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-28-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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